4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Mechanism of Action
Target of Action
It has been used in the synthesis of azo dyes, which are known to interact with various biological targets .
Mode of Action
When incorporated into azo dyes, these compounds have been shown to exhibit anti-corrosive properties .
Biochemical Pathways
Azo dyes derived from this compound have been used as anti-corrosive agents, suggesting they may interact with metal ion homeostasis and redox pathways .
Result of Action
Azo dyes derived from this compound have been shown to protect mild steel from corrosion in acidic environments .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid. For instance, the anti-corrosive properties of azo dyes derived from this compound were observed in an acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic or basic conditions to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid can be compared with other similar compounds, such as:
Benzothiazole: Lacks the carboxylic acid group and has different chemical properties and applications.
Benzimidazole: Contains a nitrogen atom in place of sulfur and has distinct biological activities.
Thiazole: A simpler structure with different reactivity and uses.
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the heterocyclic ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h4-5H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECBFKQVKNASAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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